N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide
Description
N-{5-[({[2-(Trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core linked to a trifluoromethylphenylcarbamoylmethyl sulfanyl group and an adamantane carboxamide moiety. The 1,3,4-thiadiazole ring is a nitrogen-sulfur heterocycle known for its role in modulating bioactivity, particularly in antimicrobial and antitumor contexts .
Properties
IUPAC Name |
N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N4O2S2/c23-22(24,25)15-3-1-2-4-16(15)26-17(30)11-32-20-29-28-19(33-20)27-18(31)21-8-12-5-13(9-21)7-14(6-12)10-21/h1-4,12-14H,5-11H2,(H,26,30)(H,27,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERGPNPQQOXENZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)SCC(=O)NC5=CC=CC=C5C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the thiadiazole ring through the cyclization of a thiosemicarbazide derivative with an appropriate acid chloride. The adamantane moiety is then introduced via a nucleophilic substitution reaction, followed by the attachment of the trifluoromethyl-substituted aniline through an amide coupling reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, reagents, and catalysts is also critical to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the adamantane moiety can be reduced to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the adamantane carbonyl group can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit potent antimicrobial properties. Studies have shown that derivatives of thiadiazole can be effective against various bacterial strains and fungi, including Candida albicans and both Gram-positive and Gram-negative bacteria . The unique structure of N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide suggests it may possess similar antimicrobial capabilities.
Anti-inflammatory Properties
Thiadiazole derivatives have been explored for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could make it a candidate for treating conditions characterized by chronic inflammation . Preliminary studies suggest that the compound can inhibit specific enzymes involved in inflammatory responses.
Anticancer Potential
The anticancer activity of thiadiazole derivatives has been documented in several studies. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including ovarian and lung cancers . The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structural motifs to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Anticancer Activity
In another investigation, a series of thiadiazole-based compounds were synthesized and tested for anticancer properties. The study reported that certain derivatives demonstrated up to 86% growth inhibition in cancer cell lines such as OVCAR-8 and SNB-19. This highlights the potential of structurally related compounds in cancer therapeutics .
Mechanism of Action
The mechanism of action of N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The thiadiazole ring and trifluoromethyl group play crucial roles in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles : The 1,3,4-thiadiazole core in the target compound distinguishes it from thiazole-based analogs (e.g., compounds), which exhibit reduced sulfur content and altered electronic properties. Thiadiazoles often demonstrate enhanced metabolic stability compared to thiazoles .
- The trifluoromethylphenyl moiety may confer greater resistance to oxidative metabolism than phenylamino or benzyl groups .
Functional and Pharmacological Comparison
While direct activity data for the target compound is scarce, insights can be inferred from structurally related molecules:
Mechanistic Implications :
- The adamantane-carboxamide group could facilitate interactions with hydrophobic binding pockets in targets like kinase enzymes or bacterial efflux pumps.
- The trifluoromethyl group’s electron-withdrawing nature may enhance binding affinity to electrophilic regions in biological targets, a feature absent in non-fluorinated analogs .
Biological Activity
N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a trifluoromethyl group, a thiadiazole ring, and an adamantane moiety. These structural elements contribute to its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . The presence of the trifluoromethyl group enhances lipophilicity and binding affinity to biological targets, while the thiadiazole ring can participate in stabilizing interactions through hydrogen bonding or other non-covalent interactions. This makes it a suitable candidate for drug development targeting various biological pathways.
Antimicrobial Properties
Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain thiadiazole derivatives possess potent antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through in vitro studies. For example, derivatives related to this compound have demonstrated cytotoxic effects against glioblastoma cell lines. In these studies, the compounds induced significant apoptosis in cancer cells by damaging their DNA . The mechanism of action is believed to involve the inhibition of specific enzymes or receptors that are critical for cancer cell proliferation.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to these targets, while the thiadiazole ring contributes to stabilizing interactions within the target site .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of related compounds. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5b | LN229 | 10.0 |
| 5d | LN229 | 9.4 |
| 5f | LN229 | 8.7 |
These results indicate that modifications in structure can significantly impact the cytotoxic efficacy against cancer cell lines .
In Vivo Studies
In vivo studies using model organisms like Drosophila melanogaster have shown promising results regarding the anti-diabetic properties of similar compounds. These studies revealed that certain derivatives could effectively lower glucose levels in genetically modified diabetic models .
Q & A
What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Level : Basic
Methodological Answer :
The synthesis involves three key steps:
Thiadiazole ring formation : Cyclization of thiosemicarbazide with carbon disulfide under basic conditions (pH 9–10, 60–70°C) .
Adamantane core introduction : Nucleophilic substitution using adamantane-1-carboxylic acid derivatives in DMF at 80°C .
Phenylcarbamoyl attachment : Condensation with phenyl isocyanate at pH 7–8, yielding 75–82% purity .
Optimization : Microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating . Solvent polarity (e.g., DMF vs. THF) significantly impacts regioselectivity during derivatization .
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Level : Basic
Methodological Answer :
- NMR : ¹H/¹³C NMR identifies functional groups but faces challenges with overlapping signals in aromatic regions .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight but struggles with fragmentation patterns of the adamantane core .
- X-ray Crystallography : Resolves bond angles and spatial arrangement, critical for confirming regiochemistry in thiadiazole derivatives .
Data Challenges : Adamantane’s rigidity complicates crystallographic analysis, requiring low-temperature crystallization .
How do structural modifications at the thiadiazole and adamantane moieties affect anticancer activity?
Level : Advanced
Methodological Answer :
- Thiadiazole modifications : Electron-withdrawing groups (e.g., trifluoromethyl) enhance binding to kinase active sites, improving IC50 values in MCF-7 breast cancer cells .
- Adamantane substitutions : Bulky substituents increase membrane permeability but may reduce solubility .
SAR Trends :
| Modification Site | Effect on Activity | Reference |
|---|---|---|
| Thiadiazole (C-5) | Increased apoptosis induction | |
| Adamantane (C-1) | Improved thermal stability |
What strategies resolve discrepancies between computational predictions and experimental bioactivity data?
Level : Advanced
Methodological Answer :
- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) predict reaction intermediates, validated via HPLC monitoring .
- Feedback Loops : Experimental data (e.g., IC50) refine computational models to prioritize synthetically feasible derivatives .
Case Study : A 2024 study used molecular docking to identify false positives in enzyme inhibition assays, leading to revised force-field parameters .
What experimental approaches elucidate the mechanism of action against antimicrobial targets?
Level : Advanced
Methodological Answer :
- Enzyme Inhibition Assays : Measure binding affinity to bacterial dihydrofolate reductase (DHFR) using fluorescence quenching .
- Microscopy : Time-lapse imaging reveals cell wall disruption in S. aureus .
Key Finding : The thiadiazole sulfur interacts with DHFR’s active-site cysteine, disrupting folate synthesis .
How can thermal stability and degradation profiles inform formulation development?
Level : Basic
Methodological Answer :
- Thermogravimetric Analysis (TGA) : Identifies decomposition onset at 220°C, guiding storage conditions .
- Differential Scanning Calorimetry (DSC) : Detects polymorphic transitions, critical for crystalline form selection .
Degradation Pathways : Hydrolysis at the carboxamide bond dominates under acidic conditions (pH < 3) .
What in vitro/in vivo models evaluate pharmacokinetic properties?
Level : Advanced
Methodological Answer :
- In Vitro : Caco-2 cell monolayers assess intestinal permeability; reported Papp = 8.6 × 10⁻⁶ cm/s .
- In Vivo : Rat models show 60% oral bioavailability but hepatic first-pass metabolism .
Challenge : Adamantane’s lipophilicity complicates aqueous solubility, requiring PEG-based formulations .
How do solvent polarity and reaction media influence regioselectivity in derivatization?
Level : Advanced
Methodological Answer :
- Polar Solvents (DMF, DMSO) : Favor nucleophilic substitution at the thiadiazole C-5 position .
- Nonpolar Solvents (Toluene) : Promote adamantane functionalization via radical intermediates .
Case Study : Switching from DMF to THF increased C-2/C-5 substitution ratios from 1:3 to 1:1 .
What orthogonal purification methods isolate high-purity fractions?
Level : Basic
Methodological Answer :
- Flash Chromatography : Separates thiadiazole derivatives using hexane/ethyl acetate gradients (Rf = 0.3) .
- Recrystallization : Ethanol/water mixtures yield >99% purity for X-ray-grade crystals .
Critical Step : Size-exclusion chromatography removes adamantane dimers formed during synthesis .
What combination therapies enhance efficacy while mitigating toxicity?
Level : Advanced
Methodological Answer :
- Synergy with Doxorubicin : Reduces IC50 by 50% in A549 lung cancer cells via p53 pathway co-activation .
- Toxicity Mitigation : Co-administration with glutathione precursors decreases hepatotoxicity in murine models .
Mechanism : The compound’s sulfanyl group chelates reactive oxygen species, protecting non-cancerous cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
